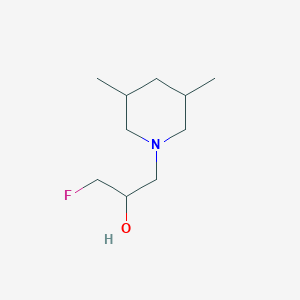
1-(3,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol is a chemical compound that features a piperidine ring substituted with dimethyl groups at positions 3 and 5, and a fluoropropanol moiety
Preparation Methods
The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with Dimethyl Groups:
Attachment of the Fluoropropanol Moiety: The final step involves the attachment of the fluoropropanol group, which can be done through nucleophilic substitution reactions using fluorinated alcohols.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
1-(3,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Hydrolysis: The compound can undergo hydrolysis to yield different products depending on the reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
1-(3,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets. The fluoropropanol moiety may interact with enzymes or receptors, altering their activity and leading to various biological effects. The piperidine ring can also play a role in modulating the compound’s overall activity.
Comparison with Similar Compounds
1-(3,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol can be compared with other similar compounds, such as:
3-(3,5-Dimethylpiperidin-1-yl)propanoic acid: This compound has a similar piperidine ring but lacks the fluoropropanol moiety.
1-(3,5-Dimethylpiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: This compound features a different substituent on the propanol group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C10H20FNO |
|---|---|
Molecular Weight |
189.27 g/mol |
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C10H20FNO/c1-8-3-9(2)6-12(5-8)7-10(13)4-11/h8-10,13H,3-7H2,1-2H3 |
InChI Key |
PBBSHPPTYHSRGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)CC(CF)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Butan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B15263719.png)
![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile](/img/structure/B15263720.png)
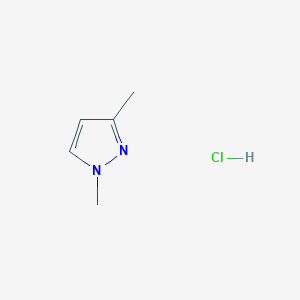
![(2-[Cyano(methyl)amino]ethyl)dimethylamine](/img/structure/B15263742.png)
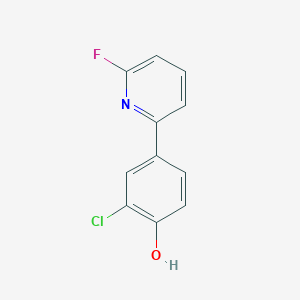
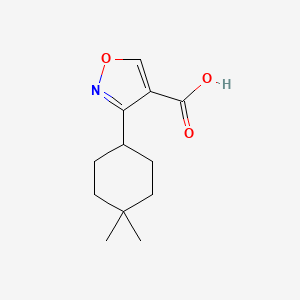
![3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid](/img/structure/B15263759.png)
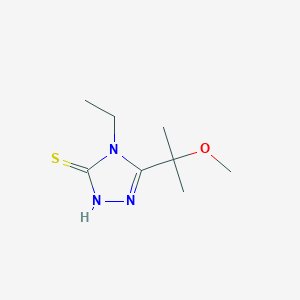
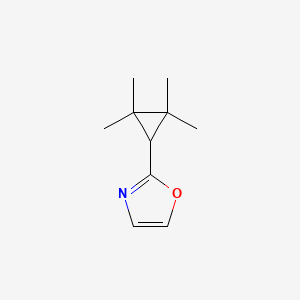



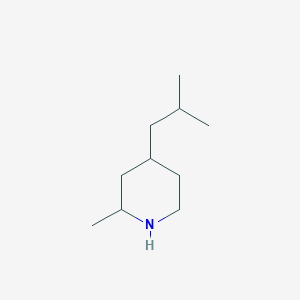
![2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride](/img/structure/B15263803.png)
